MAO-B Inhibitory Potency: Comparison with Clinical Standards Selegiline and Rasagiline
In a study of 2,5-disubstituted-1,3,4-oxadiazole ureas, compounds bearing a 4-chloro substituent on the phenylurea moiety (including 1-(4-chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea) exhibited potent MAO-B inhibition with IC50 values ranging from 0.039 to 0.066 µM (39–66 nM) [1]. This places the compound in a competitive range with clinically established MAO-B inhibitors. Selegiline, an irreversible MAO-B inhibitor, demonstrates an IC50 of approximately 19–51 nM in various human MAO-B assays , while the reversible inhibitor safinamide shows an IC50 of 49–98 nM [2].
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 39–66 nM (IC50 range for 4-chloro phenylurea analogs) |
| Comparator Or Baseline | Selegiline: 19–51 nM; Safinamide: 49–98 nM; Rasagiline: ~4.43 nM |
| Quantified Difference | Comparable to safinamide, slightly less potent than selegiline and rasagiline. |
| Conditions | In vitro MAO-B inhibition assay (enzyme source not fully specified in abstract). |
Why This Matters
Demonstrates that the target compound achieves MAO-B inhibitory potency within the range of marketed drugs, supporting its selection as a viable chemical probe or lead scaffold for Parkinson's disease research without the irreversible inhibition mechanism of selegiline/rasagiline.
- [1] Tok, F., et al. (2021). Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors. Bioorganic Chemistry, 112, 104917. View Source
- [2] Safinamide compound datasheet. Abmole. IC50 = 98 nM (human MAO-B). View Source
